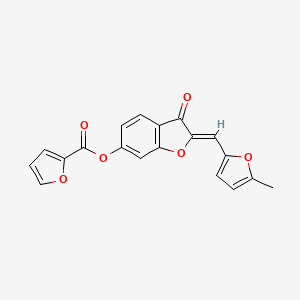

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Description

(Z)-2-((5-Methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a benzofuran derivative characterized by a (Z)-configured methylidene group at the C2 position, substituted with a 5-methylfuran-2-yl moiety. The C6 position of the benzofuran core is esterified with a furan-2-carboxylate group. The structural uniqueness of this compound lies in the combination of a methyl-substituted furan in the methylidene group and a furan-based ester, which may influence its electronic properties and intermolecular interactions.

Properties

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O6/c1-11-4-5-12(23-11)10-17-18(20)14-7-6-13(9-16(14)25-17)24-19(21)15-3-2-8-22-15/h2-10H,1H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBHOVHZONDPNR-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound characterized by its unique structural features, including a benzofuran moiety and a furan substituent. This compound exhibits potential pharmacological activities due to its distinctive configuration and structural properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Structural Characteristics

The compound features:

- Benzofuran moiety : Known for various biological activities.

- Furan substituent : Contributes to reactivity and potential interactions with biological targets.

The presence of both the furan and benzofuran rings enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activity of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate has been explored through various studies, focusing on its potential applications in medicinal chemistry. Below are key findings regarding its biological activities:

Antioxidant Activity

Research indicates that compounds containing furan rings often exhibit antioxidant properties . The specific structure of this compound may enhance its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

Antimicrobial Properties

Similar compounds with benzofuran cores have demonstrated antimicrobial activity . The unique combination of functional groups in (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate may confer similar properties, making it a candidate for further investigation in antimicrobial therapies.

Anticancer Potential

Compounds with structural similarities to coumarin derivatives have shown anticancer activity . Preliminary studies suggest that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate may inhibit cancer cell proliferation, although detailed investigations are necessary to elucidate the mechanisms involved.

Case Studies and Research Findings

Several studies have investigated the biological activity of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate:

- Predictive Modeling Studies : Utilizing computer-aided drug design, researchers have estimated the biological activity spectrum based on structural similarities to known active compounds. These models suggest promising avenues for therapeutic applications.

- Interaction Studies : Techniques such as molecular docking and binding affinity assessments have been employed to understand how this compound interacts with various biological targets. These studies are critical for advancing the compound towards practical applications in medicine.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylfuran | Furan ring | Antioxidant |

| Benzofuran Derivatives | Benzofuran core | Antimicrobial |

| Coumarin Derivatives | Aromatic ring systems | Anticancer |

The uniqueness of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-y furan -2-carboxylate lies in its specific combination of functional groups, which may confer distinct pharmacological properties not present in other similar compounds.

Comparison with Similar Compounds

Substituent Variations at the C6 Position

The C6 substituent plays a critical role in modulating physicochemical and biological properties. Key analogs include:

Key Observations :

Variations in the Methylidene Group

The methylidene group at C2 is another critical modification site:

Key Observations :

- The 5-methylfuran-2-yl group in the target compound provides moderate electron-donating effects, balancing reactivity and stability.

- Aryl groups with methoxy substitutions (e.g., 2,4-dimethoxyphenyl in ) improve resonance stabilization and may enhance binding to aromatic receptors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangement and aromatization strategies. For example, NaH in THF at 0°C is used to deprotonate intermediates, enabling selective alkylation or acylation. Reaction conditions (e.g., temperature, solvent polarity) critically impact the Z/E isomer ratio, as observed in analogous benzofuran derivatives . NMR monitoring of intermediates (e.g., ¹H and ¹³C) is essential to confirm stereochemistry .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized for validation?

- Methodological Answer : X-ray crystallography (for solid-state conformation) and 2D NMR (COSY, HSQC) are gold standards. For example, X-ray studies of structurally similar compounds (e.g., methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-thiazolo[3,2-a]pyrimidine carboxylate) reveal intramolecular hydrogen bonding and dihedral angles critical for stability . IR and high-resolution mass spectrometry (HRMS) further validate functional groups and molecular mass .

Q. What are the key stability considerations for this compound under varying pH and solvent conditions?

- Methodological Answer : Stability studies on related dihydrobenzofuran derivatives show susceptibility to hydrolysis in aqueous acidic/basic conditions. For instance, ester linkages in analogous compounds degrade rapidly at pH < 3 or > 10. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres during synthesis and storage to mitigate oxidation .

Q. Which spectral databases or computational tools are recommended for spectral interpretation?

- Methodological Answer : Compare experimental NMR (¹H/¹³C) and IR data with density functional theory (DFT)-calculated spectra (e.g., Gaussian09). Discrepancies in chemical shifts (e.g., δ 2.5–3.0 ppm for methyl groups) may indicate conformational flexibility or solvent effects, as seen in 2-(benzofuran-2-yl)quinoline derivatives .

Advanced Research Questions

Q. How can reaction mechanisms (e.g., [3,3]-sigmatropic rearrangements) be experimentally validated for this compound’s synthesis?

- Methodological Answer : Isotopic labeling (e.g., deuterated substrates) and kinetic isotope effects (KIE) studies can track proton transfer during rearrangements. For example, ¹⁸O-labeled intermediates in benzofuran synthesis confirmed the involvement of keto-enol tautomerism in sigmatropic shifts . Transition-state modeling (e.g., QM/MM simulations) further elucidates steric and electronic barriers .

Q. What environmental fate studies are relevant for assessing its ecological impact?

- Methodological Answer : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL) to evaluate abiotic/biotic degradation. Key parameters include photolysis rates (simulated UV exposure), soil adsorption coefficients (Koc), and aquatic toxicity assays (e.g., Daphnia magna LC50). Analogous furan carboxylates show moderate persistence in aerobic soils (t½ = 30–60 days) .

Q. How do substituent modifications (e.g., methoxy vs. methyl groups) influence bioactivity or reactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies on derivatives (e.g., 2-(4-methoxyphenoxy)-6-methyl-3-oxo-dihydropyran benzoate) reveal that electron-donating groups (e.g., -OCH3) enhance electrophilic reactivity at the carbonyl site, while steric bulk (e.g., -CH3) reduces enzymatic hydrolysis rates .

Q. How should researchers address contradictions between experimental data and theoretical calculations (e.g., NMR shifts)?

- Methodological Answer : Discrepancies often arise from solvation effects or dynamic conformational equilibria. For example, 2-(naphtho[2,1-b]furan-2-yl)quinoline-3-carboxylic acid showed δ 7.8–8.2 ppm aromatic shifts experimentally but δ 7.5–8.0 ppm in vacuum-phase DFT. Use explicit solvent models (e.g., PCM in Gaussian) or variable-temperature NMR to resolve such conflicts .

Methodological Tables

Table 1 : Key Synthetic Parameters for Benzofuran Derivatives

Table 2 : Stability Data for Analogous Compounds

| Compound Class | Degradation t½ (pH 7) | Major Degradation Pathway | Reference |

|---|---|---|---|

| Dihydrobenzofurans | 48 hrs (aqueous) | Ester hydrolysis | |

| Furan carboxylates | 72 hrs (anhydrous DMSO) | Oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.